Octyl butyrate

Description

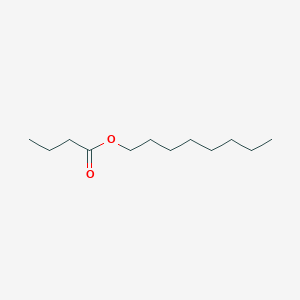

Structure

3D Structure

Properties

IUPAC Name |

octyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLNAUNEAKQYLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059387 | |

| Record name | Butanoic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a green herbaceous, parsley odour | |

| Record name | Octyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Octyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/17/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

224.00 to 226.00 °C. @ 760.00 mm Hg | |

| Record name | Octyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, soluble in alcohol; practically insoluble in water | |

| Record name | Octyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Octyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/17/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8549 (30°) | |

| Record name | Octyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/17/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

110-39-4 | |

| Record name | Octyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YEU4O369L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-55.6 °C | |

| Record name | Octyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Octyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl butyrate (B1204436), also known as octyl butanoate, is an ester with the chemical formula C₁₂H₂₄O₂. It is a colorless to light yellow liquid recognized for its characteristic fruity aroma, reminiscent of melon and orange.[1] This document provides a comprehensive overview of the chemical and physical properties of octyl butyrate, including its synthesis, spectroscopic data, and relevant experimental protocols. Its applications in various industries, including its use as a flavoring agent, fragrance component, and as an excipient in pharmaceutical formulations, are also discussed.[2] The information is presented to support research, development, and quality control activities involving this compound.

Chemical Properties

This compound is an ester formed from the condensation of n-octanol and butyric acid.[1] It is a hydrophobic and relatively neutral molecule.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄O₂ | [2] |

| Molecular Weight | 200.32 g/mol | [2][4] |

| IUPAC Name | octyl butanoate | [5] |

| Synonyms | n-Octyl butyrate, Octyl butanoate, Butyric acid octyl ester | [2] |

| CAS Number | 110-39-4 | [2] |

| InChI Key | PWLNAUNEAKQYLH-UHFFFAOYSA-N | |

| Canonical SMILES | CCCCCCCCOC(=O)CCC | [1] |

Physical Properties

The physical characteristics of this compound are well-documented, making it suitable for a variety of applications. It is a liquid at room temperature and is soluble in organic solvents like alcohol, while being practically insoluble in water.[1][3]

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Green, herbaceous, fruity (melon-like) | [1] |

| Taste | At 20 ppm: waxy, fruity, and green with a sweet, creamy nuance | |

| Melting Point | -56 °C | [6] |

| Boiling Point | 224 °C | |

| Density | 0.862 g/mL at 25 °C | |

| Refractive Index | n20/D 1.425 | |

| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [7] |

| Solubility | Soluble in alcohol; practically insoluble in water | [1][8] |

| LogP | 4.96 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following spectroscopic information is available in various databases:

-

Mass Spectrometry (MS): Electron ionization mass spectra are available for this compound, providing information on its fragmentation patterns.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are available, which are essential for confirming the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the ester functional group.

Synthesis of this compound

This compound is typically synthesized through the Fischer esterification of n-octanol with butyric acid, often in the presence of an acid catalyst such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1] The reaction involves the removal of water to drive the equilibrium towards the formation of the ester.

Experimental Protocols

The determination of the physical and chemical properties of this compound follows standardized experimental protocols. Below are methodologies for key experiments.

Determination of Boiling Point (ASTM D7398)

While ASTM D7398 is specific to fatty acid methyl esters, the principles of simulated distillation by gas chromatography can be adapted for the determination of the boiling range distribution of other esters like this compound.

Methodology:

-

Instrument Setup: A gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column is used.

-

Calibration: The GC is calibrated using a mixture of n-alkanes with known boiling points to establish a correlation between retention time and boiling point.

-

Sample Preparation: A diluted sample of this compound is prepared in a suitable solvent.

-

Injection: A small aliquot of the prepared sample is injected into the GC.

-

Analysis: The sample is vaporized and carried through the column by an inert gas. The components are separated based on their boiling points and detected by the FID.

-

Data Processing: The retention time of the this compound peak is used to determine its boiling point based on the calibration curve.

Determination of Density (ASTM D4052)

The density of liquid petroleum products, which can be extended to esters, is determined using a digital density meter.

Methodology:

-

Apparatus: A digital density meter capable of maintaining a constant temperature is used.

-

Calibration: The instrument is calibrated with dry air and freshly distilled water.

-

Sample Introduction: A small volume of the this compound sample is introduced into the oscillating U-tube of the density meter.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample.

-

Calculation: The density is calculated from the oscillation period and the calibration constants.

Determination of Refractive Index (ASTM D1218)

This standard test method is for hydrocarbon liquids but is applicable to other transparent liquids like this compound.

Methodology:

-

Apparatus: A calibrated refractometer, such as an Abbe refractometer, is used. The instrument should have a circulating fluid bath to control the temperature of the prisms.

-

Calibration: The refractometer is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of the this compound sample are placed on the surface of the prism.

-

Measurement: The prism is closed, and the temperature is allowed to stabilize. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs. The refractive index is then read from the scale.

-

Temperature Correction: If the measurement is not made at the standard reference temperature (usually 20°C), a temperature correction is applied.

Applications

This compound's pleasant fruity aroma makes it a valuable ingredient in the flavor and fragrance industry . It is used in food products to impart fruity notes and in cosmetics and perfumes as a fragrance component.[2] In the pharmaceutical industry , it can be used as an excipient in drug formulations, potentially aiding in the solubility and stability of active pharmaceutical ingredients.[2] Additionally, its solvent properties make it useful in industrial applications such as coatings and adhesives.[2]

Safety and Handling

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause mild skin and eye irritation upon direct contact.[7] Good industrial hygiene practices should be followed, including the use of personal protective equipment such as gloves and safety glasses.[10] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[10] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Standard - Standard Test Method for Boiling Range Distribution of Fatty Acid Methyl Esters (FAME) in the Boiling Range from 100 °C to 615 °C by Gas Chromatography ASTM D7398-21 - Svenska institutet för standarder, SIS [sis.se]

- 2. sserc.org.uk [sserc.org.uk]

- 3. Density and Specific Gravity ASTM D792, ISO 1183 [intertek.com]

- 4. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. store.astm.org [store.astm.org]

- 7. Production of this compound using psychrophilic mutant lipase from Croceibacter atlanticus LipCA lipase developed by a molecular evolution technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

An In-depth Technical Guide to the Synthesis of Octyl Butyrate from n-Octanol and Butyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of octyl butyrate (B1204436), an important ester with applications in the flavor, fragrance, and pharmaceutical industries. This document details the core chemical and enzymatic methodologies for its synthesis from n-octanol and butyric acid, presenting detailed experimental protocols, quantitative data for comparison, and visualizations of the key processes and relationships.

Core Synthesis Methodologies

The synthesis of octyl butyrate is primarily achieved through two main routes: chemical synthesis via Fischer-Speier esterification and enzymatic synthesis using lipases.

Chemical Synthesis: Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is reversible and typically requires heating under reflux to proceed at a reasonable rate. To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the less expensive one, in this case, n-octanol) is used, and/or the water produced is removed from the reaction mixture.

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15, Dowex 50Wx8-400). Solid acid catalysts offer the advantage of easier separation from the reaction mixture and potential for recycling.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a "greener" and more selective alternative to chemical methods. Lipases are enzymes that catalyze the hydrolysis of fats in vivo but can be used to catalyze the reverse reaction, esterification, in non-aqueous or low-water environments. This method is characterized by mild reaction conditions (lower temperatures), high specificity (reducing byproduct formation), and easier product purification. Immobilized lipases are often used to facilitate catalyst recovery and reuse. A notable example is the use of Candida antarctica lipase (B570770) B (CALB).[1]

Data Presentation: Comparison of Synthesis Parameters

The following tables summarize quantitative data for both chemical and enzymatic synthesis of butyrate esters, providing a basis for comparison.

Table 1: Chemical Synthesis of Butyrate Esters - Reaction Parameters and Outcomes

| Catalyst | Alcohol | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| H₂SO₄ | n-Butanol | 2:1 | Reflux | 1.5 | ~67 | General Protocol |

| Amberlyst-15 | n-Octanol | 1:1 | 60-100 | 8 | Not specified | [2][3] |

| Dowex 50Wx8-400 | n-Butanol | 0.25-4:1 | 100-110 | Not specified | Up to 95.3 | Not specified |

Table 2: Enzymatic Synthesis of Butyrate Esters - Reaction Parameters and Outcomes

| Lipase Source | Alcohol | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Rhodococcus cutinase | n-Octanol | 1:1 | 30 | 8 | High | [4] |

| Porcine Pancreas | n-Octanol | 2:1 | 30 | 24 | ~70 | |

| Candida antarctica lipase B (CALB) | Ethanol | 3:1 | 40 | 4 | 96 | [5] |

| Immobilized Rhizopus oryzae | n-Octanol | 2 M in vinyl acetate | 36 | 12 | 92.35 (for octyl acetate) | [6] |

Experimental Protocols

Chemical Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound using a strong acid catalyst.

Materials:

-

n-Octanol

-

Butyric acid

-

Concentrated sulfuric acid (H₂SO₄) or Amberlyst-15 resin

-

Diethyl ether or other suitable extraction solvent

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine n-octanol and butyric acid. A molar excess of n-octanol (e.g., 1.5 to 2 equivalents) is recommended to drive the reaction towards the product.

-

Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of reactants). Alternatively, add an acidic ion-exchange resin like Amberlyst-15 (approximately 10-15% by weight of the limiting reactant).

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will depend on the boiling point of the mixture. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can range from several hours to overnight.

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

If a solid catalyst was used, filter it off and wash it with a small amount of an organic solvent (e.g., diethyl ether).

-

Transfer the liquid reaction mixture to a separatory funnel. Dilute the mixture with an organic solvent like diethyl ether.

-

Wash the organic layer sequentially with:

-

Water to remove the bulk of the acid catalyst and unreacted alcohol.

-

5% aqueous sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution).

-

Saturated brine solution to remove dissolved water.

-

-

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product of high purity.[7][8]

Enzymatic Synthesis of this compound in a Solvent-Free System

This protocol outlines a general procedure for the lipase-catalyzed synthesis of this compound.

Materials:

-

n-Octanol

-

Butyric acid

-

Immobilized lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)

-

n-Hexane or other suitable organic solvent (for enzyme washing and product analysis)

-

Incubator shaker or stirred reactor

-

Filtration apparatus

Procedure:

-

Reactant Mixture: In a suitable reaction vessel (e.g., a screw-capped flask), combine n-octanol and butyric acid, typically in an equimolar ratio or with a slight excess of one reactant.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically between 5-10% (w/w) of the total substrate mass.

-

Reaction: Place the reaction vessel in an incubator shaker and maintain a constant temperature, typically between 40-60°C.[9] Agitate the mixture to ensure proper mixing. The reaction is usually carried out for 24-48 hours. The progress can be monitored by taking small aliquots and analyzing them by GC.

-

Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a non-polar solvent like n-hexane, dried, and reused for subsequent batches.

-

Product Isolation: The filtrate contains the this compound product. Since the reaction is typically very clean with minimal byproducts, further purification may not be necessary depending on the desired purity. If required, purification can be achieved by vacuum distillation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the chemical and enzymatic synthesis of this compound.

Caption: Experimental workflow for the chemical synthesis of this compound.

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Logical Relationships

The following diagram illustrates the key parameters influencing the yield of this compound in both synthesis methods.

Caption: Key parameters affecting the yield of this compound synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Butyric acid esterification kinetics over Amberlyst solid acid catalysts: the effect of alcohol carbon chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica [mdpi.com]

- 6. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification [chem.rochester.edu]

- 8. benchchem.com [benchchem.com]

- 9. Enzymatic production of a solvent-free menthyl butyrate via response surface methodology catalyzed by a novel thermostable lipase from Geobacillus zalihae - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Octyl Butyrate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl butyrate (B1204436) (CH₃(CH₂)₃COO(CH₂)₇CH₃) is a fatty acid ester recognized for its characteristic sweet, fruity, and slightly herbaceous aroma, reminiscent of parsnip and orange.[1] In the realm of plant biochemistry, it functions as a volatile organic compound (VOC), playing a role in plant-insect interactions, defense mechanisms, and as a significant contributor to the aroma profile of various fruits and essential oils.[1] This technical guide provides a comprehensive overview of the natural sources, quantitative occurrence, analytical methodologies, and biosynthetic pathways of octyl butyrate in the plant kingdom. The information is tailored for professionals in research, scientific analysis, and drug development who are interested in the characterization and potential applications of this natural compound.

Natural Sources and Occurrence of this compound

This compound is a naturally occurring ester found in a variety of plant species, contributing to their distinctive scents and flavors. It is prominently reported in the essential oils of several species within the Apiaceae family. For instance, it is a significant constituent of the essential oil from Heracleum villosum and the fruits of wild parsnip (Pastinaca sativa).[1] Furthermore, this compound is one of the major components in the essential oils of Heracleum sphondylium subsp. ternatum.[1]

Beyond the Apiaceae family, this compound has been identified as a volatile component in a range of commonly consumed fruits. These include fresh apples, oranges, melons, strawberries, passion fruit (both purple and yellow varieties), fresh plums, and mountain papaya.[1] Its presence, even in trace amounts, can significantly influence the overall organoleptic properties of these fruits.

Quantitative Occurrence of this compound in Plants

The concentration of this compound in plants can vary significantly depending on the species, cultivar, tissue type, developmental stage, and environmental conditions. The following table summarizes quantitative data from various studies, providing a comparative overview of its abundance in different plant sources.

| Plant Species | Cultivar/Variety | Plant Part | Concentration/Relative Abundance | Analytical Method |

| Pastinaca sativa L. subsp. sativa | Not specified | Essential Oil | 26.7% | GC-MS |

| Pastinaca sativa L. ssp. sylvestris | Not specified | Essential Oil | 1.82% | GC-MS |

| Heracleum persicum | Masuleh population | Essential Oil | 5.65% | GC-MS |

| Apple (Malus domestica) | 'Jonagold' | Fruit | 27.19 µg/kg FW | GC-MS |

| Apple (Malus domestica) | 'Granny Smith' | Fruit | 0.35 µg/kg FW | GC-MS |

| Passion Fruit (Passiflora edulis) | Yellow | Wine | Present (variable) | GC-Orbitrap-MS |

| Strawberry (Fragaria x ananassa) | 'Arihyang' | Fruit | Present (detected) | SPME-GC-MS |

Experimental Protocols for Analysis

The analysis of this compound and other volatile esters in plant matrices is predominantly carried out using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique.[2][3] This method is favored for its high sensitivity, selectivity, and the ability to analyze volatile compounds with minimal sample preparation and without the use of solvents.[3]

Detailed Methodology for HS-SPME-GC-MS Analysis of this compound in Fruit

This protocol provides a generalized yet detailed workflow for the extraction and quantification of this compound from a fruit matrix.

1. Sample Preparation:

-

Homogenization: Weigh a precise amount (e.g., 2-5 g) of fresh or frozen fruit tissue (pulp, peel, or whole fruit) into a suitable container. For frozen samples, allow them to thaw completely.

-

Matrix Modification: Add a saturated solution of sodium chloride (NaCl) to the homogenized sample. This increases the ionic strength of the matrix, which enhances the release of volatile compounds into the headspace by decreasing their solubility in the aqueous phase.

-

Internal Standard: Spike the sample with a known concentration of an internal standard (e.g., ethyl nonanoate (B1231133) or a deuterated analog of this compound) to enable accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Vial Sealing: Transfer the prepared sample into a headspace vial (e.g., 20 mL) and seal it with a PTFE/silicone septum cap.

-

Equilibration: Place the vial in a heating block or the autosampler's incubator and allow the sample to equilibrate at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with gentle agitation. This allows the volatile compounds to partition into the headspace.

-

Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Insert the SPME fiber into the heated injection port of the GC (e.g., at 250 °C) for a specific time (e.g., 2-5 minutes) to desorb the trapped analytes onto the GC column.

-

Chromatographic Separation: Utilize a capillary column suitable for volatile compound analysis (e.g., DB-5ms or HP-5ms). The oven temperature program should be optimized to achieve good separation of the target analytes. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Mass Spectrometry Detection: Operate the mass spectrometer in electron ionization (EI) mode (typically at 70 eV). Acquire mass spectra over a suitable mass range (e.g., m/z 40-350).

4. Data Analysis and Quantification:

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

-

Quantification: Calculate the concentration of this compound by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated with standards of known concentrations.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is a multi-step process that involves the convergence of fatty acid and, in some cases, amino acid metabolic pathways. The final and key step is the esterification of an alcohol (n-octanol) with an acyl-CoA thioester (butyryl-CoA), a reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[2]

Precursor Biosynthesis

-

n-Octanol Formation: Straight-chain alcohols like n-octanol are derived from the fatty acid biosynthesis pathway. Fatty acids are synthesized in the plastids and can be elongated in the endoplasmic reticulum. Through a series of reduction reactions catalyzed by fatty acyl-CoA or fatty acyl-ACP reductases, the corresponding fatty aldehydes are formed, which are then further reduced to fatty alcohols by alcohol dehydrogenases.

-

Butyryl-CoA Formation: Butyryl-CoA can be synthesized through two primary routes in plants. The first is via the β-oxidation of longer-chain fatty acids, where two-carbon units are sequentially removed. The second route involves the catabolism of certain amino acids, such as isoleucine, which can be converted to intermediates that are subsequently transformed into butyryl-CoA.[4]

Final Esterification Step

The condensation of n-octanol and butyryl-CoA to form this compound is catalyzed by an alcohol acyltransferase (AAT).[2] AATs belong to the BAHD superfamily of acyltransferases. The catalytic mechanism generally involves a ternary complex between the enzyme, acyl-CoA, and the alcohol substrate. A conserved histidine residue in the active site is believed to act as a catalytic base, deprotonating the hydroxyl group of the alcohol, which then performs a nucleophilic attack on the carbonyl carbon of the acyl-CoA, leading to the formation of the ester and the release of Coenzyme A.[2]

Visualizations

Caption: Biosynthetic pathway of this compound in plants.

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound is a naturally occurring ester that contributes significantly to the aromatic profile of a diverse range of plants, particularly within the Apiaceae family and various fruits. Its biosynthesis is intricately linked to primary metabolic pathways, with alcohol acyltransferases playing a pivotal role in its final formation. The accurate and sensitive quantification of this compound is routinely achieved using HS-SPME-GC-MS, a powerful analytical technique for volatile compound analysis. This technical guide provides a foundational understanding for researchers and scientists, offering a summary of its natural occurrence, quantitative data, a detailed analytical protocol, and an overview of its biosynthesis, thereby facilitating further research into the biological roles and potential applications of this important natural product.

References

An In-depth Technical Guide to Octyl Butyrate (CAS 110-39-4)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Core Properties

Octyl butyrate (B1204436), systematically known as octyl butanoate, is an organic ester with the CAS Registry Number 110-39-4.[1][2] It is recognized for its characteristic fruity aroma, often described as green, herbaceous, and reminiscent of melon or orange.[3][4] This compound is a key component in the flavor and fragrance industries and also finds applications as a solvent.[1][2] It is found naturally in some plants, including the essential oils of the Heracleum genus and in fruits like wild parsnip and muskmelon.[3][4]

Chemical Structure and Identifiers

-

Systematic Name: Octyl butanoate

-

Common Synonyms: n-Octyl butyrate, Butyric acid octyl ester[1][2]

-

SMILES: CCCCCCCCOC(=O)CCC[5]

-

InChI: InChI=1S/C12H24O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h3-11H2,1-2H3[5]

Physicochemical Data

The following table summarizes the key physicochemical properties of octyl butyrate, crucial for experimental design and application.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Green, herbaceous, fruity, melon-like | [3][4] |

| Density | 0.860 - 0.870 g/mL at 25°C | [1][2][4] |

| Boiling Point | 224 °C | [4][6] |

| Melting Point | -56 °C | [4][7] |

| Flash Point | 103 °C (217.4 °F) | [6][7] |

| Refractive Index (n20/D) | 1.421 - 1.434 | [1][2] |

| Solubility | Soluble in ethanol (B145695) and other organic solvents; practically insoluble in water. | [1] |

| Vapor Pressure | 0.0349 mmHg at 25°C | [8] |

| logP (Octanol/Water) | 3.69 - 4.2 | [6][8] |

Spectroscopic Data

Spectroscopic data is vital for the structural confirmation and purity assessment of this compound.

| Spectroscopic Method | Key Features |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns for an ester. Key fragments can be found at m/z values corresponding to the loss of the octyl group and rearrangements. The molecular ion peak [M]+ is observed at m/z 200.[5][9] |

| Infrared (IR) Spectroscopy | The IR spectrum displays a strong characteristic C=O stretching vibration for the ester functional group around 1740 cm⁻¹. C-O stretching vibrations are also prominent. The spectrum for a liquid film is available.[1][10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the octyl chain and the butyrate moiety. ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the ester at approximately 173 ppm, along with signals for the carbons in the octyl and butyrate chains.[1] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through both classical chemical methods and biocatalytic routes.

This method involves the acid-catalyzed reaction between n-octanol and butyric acid.

Materials:

-

n-Octanol

-

Butyric acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (B28343) (for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask, condenser, heating mantle, separatory funnel

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine equimolar amounts of n-octanol and butyric acid.

-

Add toluene to the flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation under reduced pressure.

This protocol offers a greener alternative, often conducted under milder conditions.

Materials:

-

n-Octanol

-

Butyric acid

-

Immobilized lipase (B570770) (e.g., Novozym 435 or lipase from Candida antarctica)[11]

-

Organic solvent (e.g., n-hexane, or solvent-free)

-

Molecular sieves (optional, to remove water)

-

Orbital shaker incubator

Procedure:

-

Combine n-octanol and butyric acid in a desired molar ratio (e.g., 1:1) in a screw-capped flask. The reaction can be run solvent-free or in an organic solvent like n-hexane.[12]

-

Add the immobilized lipase to the mixture (e.g., 1-10% by weight of substrates).

-

If the reaction is sensitive to water, add activated molecular sieves.

-

Place the flask in an orbital shaker incubator at a controlled temperature (e.g., 30-50°C) and agitation speed (e.g., 150-200 rpm).[13]

-

Monitor the reaction progress over time by taking small aliquots and analyzing them by gas chromatography (GC).

-

Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

The product can be purified from the remaining substrates by distillation or column chromatography if necessary.

Analytical Methods

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column suitable for flavor and fragrance analysis (e.g., a wax column like SH-WAX or a non-polar column like DB-5).[14]

GC Conditions (Example):

-

Column: SH-WAX (60 m x 0.25 mm I.D., 0.5 µm film thickness)[14]

-

Injector Temperature: 250°C[16]

-

Detector Temperature: 280°C[15]

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

-

Injection Volume: 1 µL (split injection)

Procedure:

-

Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., hexane (B92381) or ethanol).

-

Prepare the sample solution by diluting the synthesized this compound in the same solvent.

-

Inject the standard and sample solutions into the GC.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Calculate the purity of the sample based on the peak area percentage.

Safety and Regulatory Information

This compound is generally considered to have low toxicity.[1] However, as with any chemical, appropriate safety precautions should be taken.

GHS Classification

Based on available data, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1][17][18]

-

Pictograms: No symbol required.[1]

-

Signal Word: No signal word.[1]

-

Hazard Statements: None.[1]

-

Precautionary Statements: Observe good industrial hygiene practices. Wash hands after handling. Store away from incompatible materials.[18]

Regulatory Status

-

FEMA Number: 2807[2]

-

FDA Regulation: Permitted for direct addition to food for human consumption under 21 CFR 172.515.[19]

-

JECFA Number: 155[19]

Applications and Logical Relationships

Primary Applications

This compound is valued for its sensory properties and is primarily used in the following areas:

-

Flavor Industry: As a flavoring agent in food products to impart fruity notes, such as pear and pineapple.[17]

-

Fragrance Industry: As a fragrance component in perfumes, cosmetics, and personal care products.[17]

-

Industrial Solvent: Used in the formulation of inks, paints, and coatings.[17]

Logical Workflow and Pathway Diagrams

While this compound itself is not directly implicated in major biological signaling pathways, its use and potential biological relevance can be understood through the following logical diagrams.

This diagram outlines the general workflow for producing and verifying this compound in a research setting.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

This diagram illustrates the perireceptor events involved in the perception of this compound's flavor, a key concept for researchers in sensory science.

Caption: Perireceptor events in the perception of this compound flavor.

For drug development professionals, it is crucial to distinguish between the ester and its potential hydrolysis product, butyrate, which is a well-known signaling molecule. This compound itself is not known to activate these pathways, but its hydrolysis product, butyrate, does.

Caption: Distinction between this compound's application and butyrate's signaling.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Showing Compound Octyl butanoate (FDB012410) - FooDB [foodb.ca]

- 4. This compound | 110-39-4 [chemicalbook.com]

- 5. Butanoic acid, octyl ester [webbook.nist.gov]

- 6. LIPID MAPS [lipidmaps.org]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound|lookchem [lookchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Butanoic acid, octyl ester [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. shimadzu.com [shimadzu.com]

- 15. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | C12H24O2 | CID 61030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. vigon.com [vigon.com]

- 19. femaflavor.org [femaflavor.org]

Solubility Profile of Octyl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of octyl butyrate (B1204436) in water and various organic solvents. The information is intended to support research, development, and formulation activities where octyl butyrate is utilized as a flavoring agent, fragrance component, or solvent.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in different solvent systems. For an ester like this compound, its solubility is primarily governed by the balance between its nonpolar alkyl chains (the octyl and butyl groups) and the polar ester functional group. The principle of "like dissolves like" is central to understanding its solubility profile; it is more soluble in solvents of similar polarity.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Type | Solubility | Temperature (°C) |

| Water | Polar Protic | 0.0091 g/L (Predicted)[1] | Not Specified |

| Water | Polar Protic | 3.517 mg/L (Estimated) | 25 |

| Water | Polar Protic | Practically Insoluble/Insoluble[2][3][4][5] | Not Specified |

| Ethanol | Polar Protic | Soluble[2][4][6] | Not Specified |

| Ether | Polar Aprotic | Soluble[2] | Not Specified |

| Fats and Oils | Nonpolar | Soluble[4] | Not Specified |

| Dipropylene Glycol | Polar Protic | Soluble | Not Specified |

| Alcohol | Polar Protic | Soluble[3][5] | Not Specified |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a standardized approach for determining water solubility. The shake-flask method described therein is a widely accepted technique.

Experimental Workflow for Solubility Determination (Shake-Flask Method)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Methodology: Shake-Flask Method (Adapted from OECD Guideline 105)

This protocol is a generalized adaptation of the OECD 105 shake-flask method and can be applied to both water and organic solvents.

-

Preparation of the Test Solution:

-

An excess amount of this compound is added to a flask containing the solvent of interest (e.g., water, ethanol, acetone). The use of excess solute is crucial to ensure that a saturated solution is achieved.[7]

-

The flask should be of a suitable size to allow for adequate mixing.

-

The flask is then securely sealed to prevent any loss of solvent or solute due to evaporation, especially when working with volatile organic solvents.

-

-

Equilibration:

-

The sealed flask is placed in a constant temperature water bath or incubator and agitated. A mechanical shaker or magnetic stirrer is typically used for this purpose.[8]

-

The temperature should be controlled to a precise value, commonly 20°C or 25°C, as solubility is temperature-dependent.[9][10]

-

The agitation period should be sufficient to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the substance and the solvent.[8] A preliminary test can be conducted to determine the necessary equilibration time.[9][10]

-

After the agitation period, the flask is allowed to stand undisturbed at the same constant temperature to allow for the separation of the undissolved this compound from the saturated solution. This may involve sedimentation or the formation of a distinct liquid phase.

-

-

Sample Collection and Preparation:

-

A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pipette or syringe. Care must be taken not to disturb the undissolved solute.

-

To ensure that no solid particles or undissolved micro-droplets are included in the sample for analysis, it is essential to centrifuge or filter the collected sample.[11]

-

-

Analysis:

-

The concentration of this compound in the clarified supernatant is then determined using a suitable analytical method. Common techniques include:

-

Gas Chromatography (GC)

-

High-Performance Liquid Chromatography (HPLC)

-

Spectrophotometry (if a suitable chromophore is present or can be derivatized)

-

-

The analytical method must be properly calibrated with standard solutions of known this compound concentrations.

-

The experiment should be performed in triplicate to ensure the reliability of the results.[11]

-

Signaling Pathways and Logical Relationships

In the context of solubility, there are no biological signaling pathways to depict. However, the logical relationship between the molecular structure of this compound and its solubility can be illustrated.

Caption: Factors Influencing the Solubility of this compound.

References

- 1. Showing Compound Octyl butanoate (FDB012410) - FooDB [foodb.ca]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. 3-Octyl butyrate | C12H24O2 | CID 89307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C12H24O2 | CID 61030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jinancuchem.com [jinancuchem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. quora.com [quora.com]

- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 10. Water Solubility | Scymaris [scymaris.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Formula of Octyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl butyrate (B1204436), also known by its IUPAC name octyl butanoate, is an organic ester with the chemical formula C12H24O2.[1][2][3][4] It is a colorless liquid recognized for its characteristic fruity aroma, often described as green, herbaceous, and reminiscent of melon or pear.[2][3][5] This compound is widely utilized in the flavor and fragrance industries and sees application in cosmetics, as a solvent, and in various other industrial processes.[1][2][3][6] This guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and spectroscopic data of octyl butyrate.

Molecular Structure and Chemical Identity

This compound is the ester formed from the condensation of n-octanol and butyric acid. The molecule consists of an eight-carbon alkyl chain (the octyl group) attached to the oxygen atom of a butyrate group.

Molecular Formula: C₁₂H₂₄O₂

IUPAC Name: octyl butanoate[3][6]

Synonyms: n-Octyl butyrate, Butyric acid octyl ester, Octyl butanoate[1][3]

PubChem CID: 61030[1]

Molecular Weight: 200.32 g/mol [1][3]

The structural formula of this compound is: CH₃(CH₂)₇OC(O)(CH₂)₂CH₃

A diagram of the molecular structure is provided below:

Caption: Enzymatic synthesis of this compound.

Spectroscopic Data

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns for an ester. The molecular ion peak (M+) may be weak or absent. Key fragments include those corresponding to the loss of the octyl group and rearrangements. The NIST WebBook provides access to the mass spectrum of butanoic acid, octyl ester.

[7]#### 5.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for an ester. A strong C=O stretching vibration is typically observed around 1740 cm⁻¹. C-O stretching vibrations are found in the region of 1300-1000 cm⁻¹. The spectrum also shows C-H stretching and bending vibrations for the alkyl chains. The NIST WebBook provides access to the gas-phase IR spectrum of butanoic acid, octyl ester.

[8]#### 5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons in the octyl and butyrate moieties. A triplet corresponding to the -CH₂- group adjacent to the ester oxygen would be expected around 4.0 ppm. The other methylene (B1212753) protons of the octyl chain would appear as multiplets between 1.2 and 1.7 ppm, and the terminal methyl group as a triplet around 0.9 ppm. For the butyrate portion, a triplet for the α-methylene group would be seen around 2.2 ppm, a sextet for the β-methylene group around 1.6 ppm, and a triplet for the terminal methyl group around 0.9 ppm.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon around 173 ppm. The carbon of the -CH₂-O- group would be around 64 ppm. The remaining carbons of the alkyl chains would appear in the upfield region of the spectrum.

Applications

This compound's primary application is as a flavoring and fragrance agent due to its pleasant fruity aroma. I[2][3][6]t is used in a variety of food products, including beverages, candies, and baked goods, to impart fruity notes. I[3]n the fragrance industry, it is incorporated into perfumes, lotions, and other personal care products. A[2][3]dditionally, its solvent properties make it useful in industrial applications such as in coatings and adhesives. I[1]n the pharmaceutical field, it has been investigated as an excipient in drug formulations.

[1]### 7. Safety and Handling

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause mild skin and eye irritation upon contact. G[9]ood industrial hygiene practices should be observed, including the use of personal protective equipment such as gloves and safety glasses. I[9]t is a combustible liquid and should be stored away from heat and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. jinancuchem.com [jinancuchem.com]

- 4. Showing Compound Octyl butanoate (FDB012410) - FooDB [foodb.ca]

- 5. This compound | 110-39-4 [chemicalbook.com]

- 6. Buy this compound | 110-39-4 [smolecule.com]

- 7. Butanoic acid, octyl ester [webbook.nist.gov]

- 8. Butanoic acid, octyl ester [webbook.nist.gov]

- 9. breezeipl.com [breezeipl.com]

The Sensory Profile of Octyl Butyrate: A Technical Guide for Researchers

An In-depth Examination of the Odor and Flavor Characteristics of a Key Fruity Ester for Sensory Studies

For researchers, scientists, and drug development professionals venturing into the realm of sensory analysis, understanding the nuanced profiles of aroma and flavor compounds is paramount. Octyl butyrate (B1204436), a straight-chain fatty acid ester, serves as a significant component in the palettes of the flavor and fragrance industries. This technical guide provides a comprehensive overview of the odor and flavor profile of octyl butyrate, complete with quantitative data, detailed experimental protocols for sensory evaluation, and an exploration of the underlying biochemical signaling pathways of its perception.

Odor and Flavor Profile of this compound

This compound is generally recognized for its characteristic fruity aroma and taste. Its sensory profile is complex, often described with a combination of notes. It is widely utilized in the fragrance and flavor industries to impart fresh and fruity characteristics to a variety of products.[1]

The odor of this compound is most commonly characterized as fruity, green, and waxy . Additional descriptors often include sweet, melon-like, and slightly herbaceous . Some evaluations also note subtle creamy, earthy, and oily undertones. The flavor profile mirrors the aroma, with a dominant sweet, melon-like taste. At a concentration of 20 ppm in a suitable solvent, its taste characteristics are described as waxy, fruity, and green with a sweet, creamy nuance.[2]

Quantitative Sensory Data

Precise sensory data is crucial for reproducible research. The following table summarizes the available quantitative data for the sensory thresholds of this compound. It is important to note that threshold values can vary based on the medium (air, water, etc.), the purity of the compound, and the specific methodology and sensory panel employed.

| Parameter | Value | Medium/Context | Methodology |

| Taste Characteristic Concentration | 20 ppm | Not specified | Sensory panel evaluation |

| Detection Threshold (Pollinator Attraction) | 8.2 ppm | Air | Behavioral response of pollinators |

Note: The detection threshold of 8.2 ppm is derived from a study on pollinator attraction and may not directly correlate to human sensory thresholds determined under controlled laboratory conditions.

Experimental Protocols for Sensory Evaluation

To ensure the generation of reliable and comparable sensory data for this compound, standardized experimental protocols are essential. The following sections outline methodologies for determining sensory thresholds and for characterizing the aroma profile using Gas Chromatography-Olfactometry (GC-O).

Determination of Sensory Thresholds

The determination of odor and taste thresholds should be conducted in a controlled environment with a trained sensory panel.

3.1.1. Odor Threshold Determination (Adapted from ASTM E679)

The American Society for Testing and Materials (ASTM) standard E679 provides a framework for determining odor thresholds using a forced-choice ascending concentration series method.

-

Panelist Selection and Training: A panel of at least 8-10 individuals should be screened for their olfactory acuity and ability to consistently detect and describe odors. Panelists should be trained with a range of standard odorants to familiarize them with the testing procedure and intensity scales.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable odorless solvent (e.g., diethyl ether, propylene (B89431) glycol, or deodorized mineral oil). A series of dilutions in ascending order of concentration is then prepared. The concentration steps should be logarithmic (e.g., a factor of 2 or 3). Samples are presented in olfactometers or sniff bottles.

-

Procedure: A three-alternative forced-choice (3-AFC) method is commonly used. For each concentration level, three samples are presented to the panelist: two blanks (solvent only) and one containing the odorant. The panelist is asked to identify the odorous sample. The presentation of the odorant-containing sample is randomized across the three positions. The concentration is increased until the panelist correctly identifies the odorant in two consecutive presentations.

-

Data Analysis: The individual threshold is calculated as the geometric mean of the last concentration at which the odor was not correctly identified and the first concentration at which it was correctly identified. The group threshold is the geometric mean of the individual thresholds.

3.1.2. Taste Threshold Determination (Adapted from ISO 5495)

The International Organization for Standardization (ISO) 5495 standard outlines a paired comparison test method that can be adapted for taste threshold determination.

-

Panelist Selection and Training: Similar to odor threshold testing, panelists should be selected based on their taste sensitivity and trained to recognize and rate the intensity of different tastes.

-

Sample Preparation: A stock solution of this compound is prepared in a tasteless medium, such as deionized water or a specific food-grade solvent, depending on the research application. A series of ascending dilutions is prepared.

-

Procedure: A paired comparison test is employed. At each concentration level, the panelist is presented with two samples: one blank (the medium alone) and one containing this compound. The panelist's task is to identify the sample with the taste. The order of presentation is randomized. The concentration is increased until the panelist can reliably distinguish the this compound sample from the blank.

-

Data Analysis: The individual threshold is determined as the lowest concentration at which the panelist correctly identifies the sample. The group threshold is calculated from the individual thresholds, often using statistical methods to determine the concentration at which a significant portion of the panel can detect the taste.

Aroma Profile Characterization using Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.

-

Instrumentation: A gas chromatograph is equipped with a sniffing port at the column outlet, allowing a trained assessor to smell the effluent as compounds elute. The column effluent is typically split between a chemical detector (e.g., a flame ionization detector or mass spectrometer) and the sniffing port.

-

Sample Preparation: A solution of this compound in a volatile solvent is prepared. For complex matrices, a headspace or solvent extraction technique may be employed to isolate the volatile compounds.

-

Procedure: The sample is injected into the GC. As the separated compounds elute from the column, a trained panelist sniffs the effluent from the sniffing port and provides a description of the perceived odor and its intensity over time. The intensity can be rated on a scale (e.g., a 10-point scale from no odor to very strong).

-

Data Analysis: The olfactogram, a plot of odor intensity versus retention time, is generated. By comparing the retention times of the odor events with the peaks from the chemical detector, the odor-active compounds can be identified. This technique allows for the detailed characterization of the different aromatic nuances of this compound.

Biochemical Signaling Pathway of this compound Perception

The perception of fruity esters like this compound is initiated by the interaction of the odorant molecule with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

The following diagram illustrates the generally accepted signaling pathway for odorant perception, which is applicable to fruity esters such as this compound.

Caption: Olfactory signaling pathway for fruity esters.

Explanation of the Signaling Pathway:

-

Binding: An this compound molecule binds to a specific olfactory receptor (OR), a type of G-protein coupled receptor (GPCR), on the surface of an olfactory sensory neuron.

-

G-protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein, commonly the Golf subtype in olfactory neurons.

-

Adenylyl Cyclase Activation: The activated G-protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic AMP (cAMP), a secondary messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.

-

Cation Influx: The opening of these channels allows for an influx of positively charged ions, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.

-

Depolarization: The influx of positive ions leads to the depolarization of the neuron's membrane potential.

-

Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential (an electrical signal). This signal is then transmitted along the neuron's axon to the olfactory bulb in the brain, where it is processed and interpreted as a specific odor.

Regulatory Status

This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for use as a flavoring substance (FEMA number 2807). The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.

Conclusion

This compound presents a multifaceted sensory profile that is of significant interest to researchers in sensory science and product development. A thorough understanding of its odor and flavor characteristics, supported by robust quantitative data and standardized experimental protocols, is essential for its effective application. Furthermore, knowledge of the underlying biochemical mechanisms of its perception provides a deeper insight into the complex world of chemosensation. This guide serves as a foundational resource for professionals seeking to explore and utilize the distinct sensory properties of this compound in their research and development endeavors.

References

Unveiling the Influence of Octyl Butyrate on Insect Behavior and Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl butyrate (B1204436), a naturally occurring ester found in various plants and fruits, plays a significant role in the chemical ecology of insects. Its biological activity ranges from acting as a potent attractant for certain predatory species to a deterrent for specialized herbivores. Understanding the nuanced effects of this volatile organic compound on insect behavior and physiology is crucial for the development of novel pest management strategies and for advancing our knowledge of insect-plant interactions. This in-depth technical guide synthesizes key research findings on the biological activity of octyl butyrate in insect studies, presenting quantitative data, detailed experimental protocols, and visual representations of associated biological processes.

Attractant Properties in Hymenoptera: The Case of Yellowjackets

This compound has been identified as a significant attractant for several species of yellowjackets, particularly within the genus Vespula. Field trapping studies have consistently demonstrated its efficacy in luring these predatory wasps.

Quantitative Trapping Data

The following table summarizes the results of a comparative trapping study investigating the attractant properties of various compounds on yellowjacket species.

| Species | Attractant | Mean No. of Individuals Trapped (± SE) |

| Vespula vulgaris | Octyl butanoate (Positive Control) | 15.2 ± 3.4 |

| Compound Mixture 1 | 8.5 ± 2.1 | |

| Compound Mixture 2 | 11.3 ± 2.8 | |

| Compound Mixture 3 | 9.1 ± 2.5 | |

| Compound Mixture 4 | 12.7 ± 3.1 | |

| Negative Control | 1.2 ± 0.5 |

Data adapted from a study on yellowjacket attractants, where octyl butanoate (a synonym for this compound) was used as a positive control.[1]

Experimental Protocol: Yellowjacket Trapping Assay

Objective: To assess the relative attractiveness of this compound to foraging yellowjackets in a field setting.

Materials:

-

Traps: Yellowjacket Trappit Dome traps are a common choice for such studies.

-

Lure Dispenser: Polyethylene caps (B75204) or similar dispensers capable of holding a liquid lure.

-

Lure Preparation: this compound is typically diluted in a carrier solvent like mineral oil. A common concentration is a 50% mixture of this compound in mineral oil, with 1 ml of the solution applied to the dispenser.

-

Drowning Solution: A solution of water with a surfactant (e.g., dish soap) is placed in the bottom of the trap to retain captured insects.

-

Experimental Design: A randomized complete block design is often employed, with traps placed at a specified distance from each other to avoid interference.

Procedure:

-

Trap Preparation: Bait each trap with the prepared this compound lure. A control trap containing only the drowning solution and a dispenser with the carrier solvent should be included.

-

Trap Placement: Deploy the traps in an area with known yellowjacket activity. The placement should be randomized within each block.

-

Data Collection: Traps are typically checked at regular intervals (e.g., every 48 hours) over a set experimental period. The number of captured yellowjackets of each species is recorded for each trap.

-

Statistical Analysis: The collected data is analyzed using appropriate statistical methods, such as ANOVA, to determine significant differences in attraction between the baited and control traps.

Deterrent Effects on Lepidoptera: The Parsnip Webworm

In contrast to its role as an attractant for yellowjackets, this compound acts as a deterrent for the parsnip webworm, Depressaria pastinacella. This specialist herbivore feeds on plants of the family Apiaceae, which often contain this compound. Research suggests that the presence of this compound is correlated with higher levels of furanocoumarins, which are toxic to many insects. Thus, this compound may serve as a chemical cue for the webworm to avoid plants with high concentrations of these toxins.[2]

Experimental Protocol: Larval Choice Assay (Conceptual)

While a specific detailed protocol for D. pastinacella and this compound was not found in the immediate literature, a standard choice assay to quantify deterrence can be designed as follows:

Objective: To determine if Depressaria pastinacella larvae are deterred by this compound.

Materials:

-

Choice Arena: A petri dish or a similar enclosed arena.

-

Substrate: Filter paper discs.

-

Test Compound: this compound solution of a known concentration.

-

Control: Solvent used to dissolve this compound.

-

Larvae: Late-instar D. pastinacella larvae, starved for a set period before the assay.

Procedure:

-

Preparation of Choice Discs: Cut a filter paper disc in half. Apply the this compound solution to one half and the solvent control to the other half. Allow the solvent to evaporate completely.

-

Assay Setup: Place the two treated filter paper halves back together in the center of the choice arena.

-

Larval Introduction: Release a single larva in the center of the reassembled filter paper disc.

-

Observation: Record the amount of time the larva spends on each half of the disc over a defined observation period. The position of the larva can be recorded at regular intervals.

-

Replication: Repeat the assay with a sufficient number of larvae to allow for statistical analysis. To avoid positional bias, the orientation of the treated and control halves should be randomized for each replicate.

-

Data Analysis: The data can be analyzed using a paired t-test or a Wilcoxon signed-rank test to determine if there is a significant difference in the time spent on the this compound-treated side versus the control side.

Electrophysiological Responses

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. While specific quantitative EAG data for this compound was not found in the reviewed literature, the general methodology provides a framework for how such data would be generated and interpreted. The amplitude of the EAG response, typically measured in millivolts (mV), indicates the degree to which the olfactory receptor neurons on the antenna are stimulated by a particular odorant.